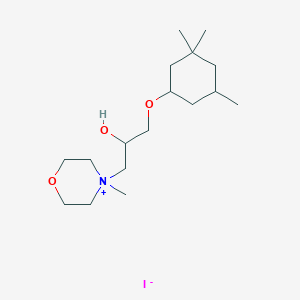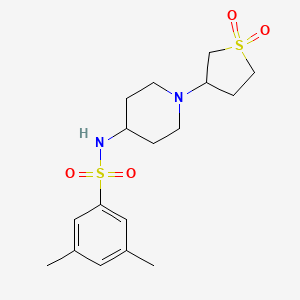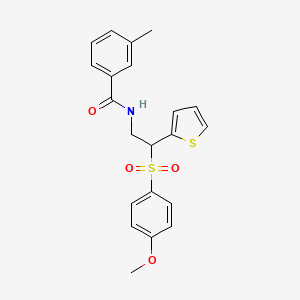
4-(2-Hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)-4-methylmorpholin-4-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances based on their structure . The molecular formula shows the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in a molecule.
Molecular Structure Analysis
Molecular structure analysis involves examining the 3D structure of the molecule. This can include bond lengths, bond angles, and the spatial arrangement of atoms .Physical and Chemical Properties Analysis
This involves analyzing properties like boiling point, melting point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Studies on the chemical synthesis and modification of iodide-containing compounds highlight methodologies for creating complex molecules with specific functionalities. For instance, research on the directive effects in the opening of epoxides with trimethylsilyl cyanide - zinc iodide emphasizes the precise control over regiospecificity in the synthesis process, enabling the formation of compounds with specific chiral centers (Gassman & Gremban, 1984). Such methodologies could potentially be applied to the synthesis or modification of the compound , focusing on achieving desired structural and functional attributes.
Material Science and Electrochemistry
In material science and electrochemistry, iodide compounds play a critical role. Research on the preparation of iodide selective carbon paste electrode with modified carbon nanotubes demonstrates the utility of iodide in creating high-performance sensors for detecting iodine species, showcasing the compound's potential in sensor technology and electroanalysis (Ghaedi et al., 2015). This application area suggests the possibility of using the compound or similar iodide-containing compounds in the development of novel sensors or in electrochemical studies.
Photocatalysis and Solar Energy Conversion
The use of iodide in photocatalysis and solar energy conversion is another area of interest. Research on semiconducting tin and lead iodide perovskites with organic cations explores the compounds' phase transitions, high mobilities, and photoluminescent properties, which are crucial for their application in solar cells and optoelectronic devices (Stoumpos, Malliakas, & Kanatzidis, 2013). This suggests potential research applications for similar iodide-containing compounds in enhancing the efficiency and performance of solar energy conversion systems.
Eigenschaften
IUPAC Name |
1-(4-methylmorpholin-4-ium-4-yl)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34NO3.HI/c1-14-9-16(11-17(2,3)10-14)21-13-15(19)12-18(4)5-7-20-8-6-18;/h14-16,19H,5-13H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDNMDGAITUHTL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(C[N+]2(CCOCC2)C)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832909.png)

![N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2832912.png)
![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2832916.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2832918.png)
![N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2832919.png)

![1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2832924.png)
![2-{1-[4-(4-Acetylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2832925.png)
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE](/img/structure/B2832926.png)

![1-[(2Z)-4-methyl-3-(morpholin-4-yl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2832931.png)
